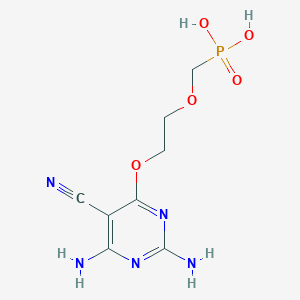
Vinylpyrrolidone vinyl alcohol
描述
Vinylpyrrolidone vinyl alcohol is a copolymer composed of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). This compound is known for its excellent film-forming, adhesive, and emulsifying properties. It is widely used in various applications due to its biocompatibility, non-toxicity, and water solubility .
准备方法
Synthetic Routes and Reaction Conditions
Vinylpyrrolidone vinyl alcohol can be synthesized through various methods, including radiation-induced polymerization and chemical crosslinking. One common method involves the gamma irradiation of aqueous solutions of polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone), resulting in the formation of hydrogels . Another method involves the incorporation of silica nanoparticles to enhance the thermal and wettability properties of the copolymer .
Industrial Production Methods
In industrial settings, the copolymer is often produced by blending polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone) in specific ratios, followed by irradiation or chemical crosslinking to achieve the desired properties. The use of eco-friendly methods, such as incorporating vitamin B1-modified silica nanoparticles, has also been explored to improve the characteristics of the copolymer .
化学反应分析
Types of Reactions
Vinylpyrrolidone vinyl alcohol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the copolymer, such as hydroxyl and carbonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the copolymer.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of aldehydes or carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
Vinylpyrrolidone vinyl alcohol has a wide range of scientific research applications, including:
Biomedical Applications: The copolymer is used in the development of hydrogels for wound dressings, drug delivery systems, and tissue engineering.
Environmental Applications: It is employed in water treatment processes due to its ability to adsorb heavy metals and other contaminants.
Industrial Applications: The copolymer is used in the production of adhesives, coatings, and packaging materials.
作用机制
The mechanism of action of poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) involves its ability to form hydrogen bonds with various substrates, enhancing its adhesive and film-forming properties. The copolymer’s hydrophilic nature allows it to interact with water molecules, making it suitable for applications in aqueous environments .
相似化合物的比较
Vinylpyrrolidone vinyl alcohol is often compared with other similar compounds, such as polyvinyl alcohol and poly(N-vinyl-2-pyrrolidone). While polyvinyl alcohol is known for its biodegradability and mechanical strength, poly(N-vinyl-2-pyrrolidone) is recognized for its high hydrophilicity and biocompatibility . The copolymer combines the advantageous properties of both components, making it unique and versatile for various applications .
List of Similar Compounds
- Polyvinyl alcohol
- Poly(N-vinyl-2-pyrrolidone)
- Polyvinyl acetate
属性
CAS 编号 |
26008-54-8 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC 名称 |
ethenol;1-ethenylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9NO.C2H4O/c1-2-7-5-3-4-6(7)8;1-2-3/h2H,1,3-5H2;2-3H,1H2 |
InChI 键 |
TYNQZTVRQFTNOF-UHFFFAOYSA-N |
SMILES |
C=CN1CCCC1=O.C=CO |
规范 SMILES |
C=CN1CCCC1=O.C=CO |
同义词 |
P(VA-co-NVP) poly(vinyl alcohol-co-N-vinyl-2-pyrrolidone) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

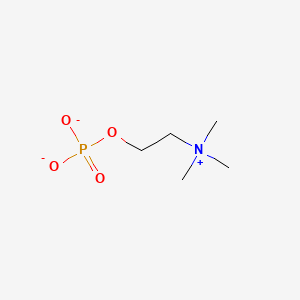
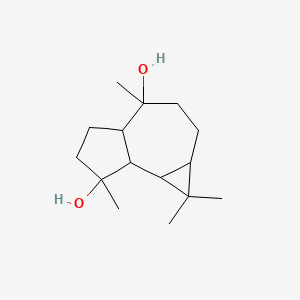
![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)
![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)
![3-Bicyclo[2.2.1]hept-2-yl-benzene-1,2-diol](/img/structure/B1225954.png)
![1-(4-Chlorophenyl)-5-[[4-(4-morpholinyl)anilino]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1225955.png)
![5-Hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1225956.png)
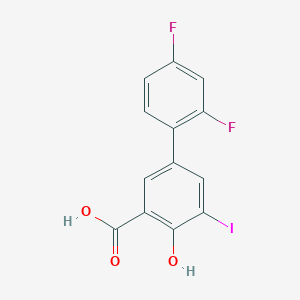
![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)
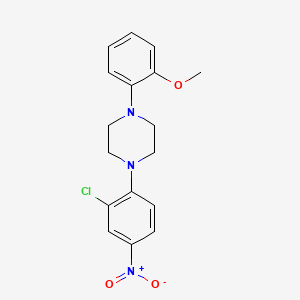
![N-(2-bromophenyl)-2-[5-(dimethylsulfamoyl)-2-(ethylamino)anilino]acetamide](/img/structure/B1225963.png)
